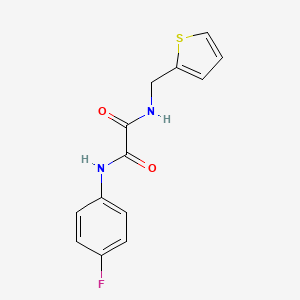

N1-(4-fluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(4-Fluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NH-CO-CO-NH-) core. Its structure features a 4-fluorophenyl group on one amide nitrogen and a thiophen-2-ylmethyl substituent (a methyl group attached to a thiophene ring) on the other. This compound’s design leverages the oxalamide scaffold’s versatility, which is widely utilized in medicinal chemistry for its hydrogen-bonding capacity and structural rigidity.

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c14-9-3-5-10(6-4-9)16-13(18)12(17)15-8-11-2-1-7-19-11/h1-7H,8H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVOVRKXHKYIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 4-fluoroaniline with thiophen-2-ylmethylamine in the presence of an oxalyl chloride to form the oxamide linkage. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the oxamide group, potentially converting it to an amine.

Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally and functionally related oxalamide derivatives, organized by substituent features and biological relevance:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Comparison Points

Substituent Effects on Bioactivity: Antiviral Activity: Compound 25 () shares the 4-fluorophenyl group with the target compound but incorporates a thiazole-piperidine moiety on N2. The thiazole ring’s nitrogen atoms may enhance polar interactions with viral proteins, while the hydroxymethyl group improves solubility. In contrast, the target compound’s thiophene-methyl group may prioritize lipophilicity for membrane penetration . Enzyme Inhibition: Compounds 18 () and 28 () feature halogenated aryl groups (fluoro, chloro) paired with methoxyphenethyl chains.

Physicochemical Properties :

- Lipophilicity : The thiophene-methyl group in the target compound likely increases logP compared to S336’s pyridinylethyl group () but reduces it relative to adamantyl-containing inhibitors ().

- Solubility : Hydroxymethyl (Compound 25) or methoxy (Compounds 18,28) substituents enhance aqueous solubility, whereas thiophene and isoindoline-dione (GMC-4) groups favor organic phases .

Synthetic Accessibility :

- Yields for diastereomeric mixtures (e.g., 50% for Compound 25) suggest challenges in stereochemical control, a common issue in oxalamide synthesis. The target compound’s simpler thiophene-methyl substituent may streamline synthesis compared to bulkier groups like thiazole-piperidine .

Toxicity and Regulatory Status :

- S336 () demonstrates low CYP inhibition (<50% at 10 µM), a favorable trait for drug candidates. The target compound’s thiophene group may confer similar metabolic stability, though direct data are lacking .

Biological Activity

N1-(4-fluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a fluorophenyl moiety, a thiophene ring, and an oxalamide functional group. The molecular formula is with a molecular weight of approximately 252.35 g/mol.

Synthesis Steps:

- Formation of Thiophen-2-ylmethylamine: This is achieved by reacting thiophene with cyclopropylmethyl bromide in the presence of a base like potassium carbonate.

- Creation of Oxalamide Intermediate: 4-Fluoroaniline is reacted with oxalyl chloride to yield N-(4-fluorophenyl)oxalamide.

- Coupling Reaction: The oxalamide intermediate is coupled with the thiophen derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to produce the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorophenyl and thiophenyl groups enhance binding affinity and specificity, while the oxalamide moiety can engage in hydrogen bonding and other interactions.

1. Enzyme Inhibition

Research indicates that compounds structurally related to this compound exhibit significant inhibitory effects on enzymes such as mushroom tyrosinase, which plays a crucial role in melanin biosynthesis. The inhibition potency can be quantified using IC50 values:

| Compound | IC50 (μM) | Notes |

|---|---|---|

| This compound | TBD | Potential tyrosinase inhibitor |

| Compound A | 14.33 ± 1.63 | Strong inhibition |

| Compound B | >200 | Weak inhibition |

The specific interactions between these compounds and tyrosinase suggest that modifications in substituents can dramatically affect inhibitory activity .

2. Modulation of Ion Channels

Preliminary studies have shown that similar compounds can modulate ion channels such as TRPM8 (transient receptor potential melastatin 8), which is involved in sensory perception and pain pathways. The unique combination of thiophene and oxalamide groups may contribute to anti-inflammatory or analgesic effects.

Case Studies

Case Study 1: Tyrosinase Inhibition

A study examining the inhibition of mushroom tyrosinase by various phenolic compounds found that certain derivatives exhibited strong inhibitory effects, indicating that structural modifications could enhance activity against this enzyme. The results showed that compounds with hydroxyl substitutions demonstrated improved potency compared to those without .

Case Study 2: Pain Modulation

In another study focused on TRPM8 modulation, compounds similar to this compound were tested for their ability to influence pain pathways. The findings suggested that these compounds could serve as potential analgesics by effectively interacting with TRPM8 channels, although further investigation is needed to fully elucidate their mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.